1,2,10-Decanetriol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1,2,10-Decanetriol often involves complex reactions and methodologies. For instance, the thermolysis of certain lithium salt compounds can lead to the production of novel hydrocarbons, which are structurally related to 1,2,10-Decanetriol through their cyclic and polycyclic frameworks (Geluk & Boer, 1972). Moreover, the 1,3-dipolar cycloaddition reaction has been utilized to construct spiro[4.5]decane systems, illustrating a method that could be adapted for synthesizing 1,2,10-Decanetriol or its derivatives (Ong & Chien, 1996).
Molecular Structure Analysis
The molecular structure of compounds akin to 1,2,10-Decanetriol, such as certain bicyclic and polycyclic hydrocarbons, has been elucidated through advanced spectroscopy and X-ray diffraction analysis. These studies provide insights into the structural characteristics and potential reactivity of 1,2,10-Decanetriol (Dekaprilevich et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving compounds structurally related to 1,2,10-Decanetriol showcase a range of reactivities and properties. For example, the synthesis and reactions of strained hydrocarbons with inverted carbon atoms provide valuable information on the reactivity patterns that might be expected from 1,2,10-Decanetriol (Pincock et al., 1972). Additionally, the asymmetric allyl- and crotylboration reactions of borabicyclo[3.3.2]decanes highlight the chemical properties and potential synthetic applications of 1,2,10-Decanetriol derivatives (Burgos et al., 2005).
Physical Properties Analysis
The study of 1,10-decanediol, a compound closely related to 1,2,10-Decanetriol, provides insights into the physical properties such as phase transitions, melting points, and thermal stability, which are crucial for understanding the behavior of 1,2,10-Decanetriol under various conditions (Li et al., 1999).
Chemical Properties Analysis
Analyzing the chemical properties of compounds similar to 1,2,10-Decanetriol, such as their reactivity in synthesis reactions and the formation of derivatives, can provide a foundation for understanding the chemical behavior and potential applications of 1,2,10-Decanetriol. For example, the synthesis of decanediol derivatives modified with 1,10-decanediamine indicates how small modifications can impact the overall properties of the molecule, suggesting avenues for the functionalization of 1,2,10-Decanetriol (Gao et al., 2020).
Scientific Research Applications
Photooxidation of Diols : A study by Maldotti, Molinari, and Bigi (2008) demonstrated that 1,2,10-Decanetriol-bound silica can effectively photooxidize 1,3-butanediol and 1,4-pentanediol, achieving over 90% yield of 4-hydroxy-2-butanone and 4-hydroxypentanal, respectively (Maldotti, Molinari, & Bigi, 2008).
Controlled Drug Release : Sintzel, Merkli, Heller, Tabatabay, and Gurny (1997) found that 1,2,10-decanetriol can replace 1,2,6-hexanetriol in viscous poly(ortho-ester)s, making them less viscous and more hydrophobic, suitable for controlled drug release applications (Sintzel et al., 1997).
Dielectric Bistability : Duan, Zhang, and Zhou (2014) observed novel dielectric bistability and dielectric phase transition around 90°C in 1,10-bis(1-methylimidazolium)decane bis(maleonitriodithiolato)nickelate, suggesting a new strategy for designing dielectric bistable systems (Duan, Zhang, & Zhou, 2014).
Coordination Chemistry and Medicinal Applications : Guerriero, Peruzzini, and Gonsalvi (2018) modified 1,3,5-triaza-7-phosphatricyclo[3.3.1.1]decane (PTA) for applications in coordination chemistry, catalytic processes, 1D-3D materials, and as anticancer and antimicrobial agents in medicinal inorganic chemistry (Guerriero, Peruzzini, & Gonsalvi, 2018).
Phase Transition Study : Li, Tan, Meng, and Song (1999) investigated the solid-liquid phase transition of 1,10-decanediol, observing a transition between 331 and 354 K with specific temperature, enthalpy, and entropy values (Li, Tan, Meng, & Song, 1999).
Wastewater Treatment : Michelsen, Ruettimann, Hunter, and Sebba (1986) found that predispersed solvent extraction/flotation using decane was significantly more effective in removing ortho dichlorobenzene from wastewaters compared to straight solvent (Michelsen, Ruettimann, Hunter, & Sebba, 1986).
Insertion in Film Defect Sites : Fuchs and Weiss (2007) demonstrated that 1,10-decanedithiol could be inserted into film defect sites using decanethiolate self-assembled monolayers on Au111 (Fuchs & Weiss, 2007).
Micelle Microstructure Analysis : Varadaraj, Valint, Bock, Zushma, and Brons (1991) used pyrene, 1-decylpyrene, and 1,10-bis(1-pyrene)decane as fluorescence probes to differentiate the microstructure of micelles formed from linear and Guerbet surfactants (Varadaraj et al., 1991).
Safety And Hazards
The safety data sheet (SDS) for 1,2,10-Decanetriol can be found online3. However, the specific hazards associated with this compound are not mentioned in the search results.
Future Directions
The search results did not provide specific information on the future directions of 1,2,10-Decanetriol. This could be due to the fact that the compound might not have a specific application or its potential applications have not been studied yet.
Relevant Papers
Unfortunately, the search results did not provide any specific papers related to 1,2,10-Decanetriol. For more detailed information, it would be beneficial to conduct a more focused literature search on this compound.
properties
IUPAC Name |
decane-1,2,10-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3/c11-8-6-4-2-1-3-5-7-10(13)9-12/h10-13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHINSRUDDXGHLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCO)CCCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371017 | |
Record name | 1,2,10-Decanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,10-Decanetriol | |
CAS RN |
91717-85-0 | |
Record name | 1,2,10-Decanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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